6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile
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Overview
Description
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile is a versatile small molecule scaffold that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activity . This compound is characterized by its spirocyclic framework, which imparts distinct physicochemical properties.
Preparation Methods
The synthesis of 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable benzylamine derivative with a spirocyclic ketone under specific conditions to form the desired spirocyclic amine. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile can be compared with other spirocyclic compounds, such as:
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride: This compound shares a similar spirocyclic framework but differs in the functional group, which can lead to different chemical reactivity and biological activity.
Spiro[3.4]octane derivatives: These compounds have variations in the substituents on the spirocyclic ring, affecting their physicochemical properties and applications.
The uniqueness of this compound lies in its specific combination of the benzyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
6-benzyl-6-azaspiro[3.4]octane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUKHNMUMQBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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